molecular formula C25H23N3O4 B11314966 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide

2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B11314966
M. Wt: 429.5 g/mol
InChI Key: FEVSDORTORKLTD-UHFFFAOYSA-N
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Description

2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, phenoxy groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide under acidic or basic conditions.

    Attachment of the phenoxy groups: The phenoxy groups can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with an aryl halide in the presence of a base.

    Formation of the acetamide moiety: The final step involves the acylation of an amine with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Chemical Biology: The compound is used as a tool in chemical biology to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide
  • 2-(3-{5-[(3-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide
  • 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-thiadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(2-methylphenyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[3-[5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-7-5-10-20(13-17)31-16-24-27-25(28-32-24)19-9-6-11-21(14-19)30-15-23(29)26-22-12-4-3-8-18(22)2/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

FEVSDORTORKLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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